molecular formula C11H19NO3 B8350420 3-(4-Formylpiperidin-1-yl)propyl acetate

3-(4-Formylpiperidin-1-yl)propyl acetate

Cat. No. B8350420
M. Wt: 213.27 g/mol
InChI Key: IZIWYPLJVKKZCM-UHFFFAOYSA-N
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Patent
US08304412B2

Procedure details

1.36 g (6.30 mmol) of the compound from Example 27A are dissolved in 14 ml dry dichloromethane, and 3.39 g of molecular sieve (4 Å), 1.11 g (9.44 mmol) of N-methylmorpholine N-oxide and 111 mg (0.32 mmol) of tetrapropylammonium perruthenate are added in succession. The reaction mixture is stirred at RT for 1 h and then directly purified chromatographically on silica gel 60 (mobile phase: gradient dichloromethane/ethanol 100:1→10:1).
Name
compound
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step Two
Quantity
111 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][CH2:6][CH2:7][N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][OH:15])[CH2:10][CH2:9]1)(=[O:3])[CH3:2].C[N+]1([O-])CCOCC1>ClCCl.[Ru]([O-])(=O)(=O)=O.C([N+](CCC)(CCC)CCC)CC>[C:1]([O:4][CH2:5][CH2:6][CH2:7][N:8]1[CH2:13][CH2:12][CH:11]([CH:14]=[O:15])[CH2:10][CH2:9]1)(=[O:3])[CH3:2] |f:3.4|

Inputs

Step One
Name
compound
Quantity
1.36 g
Type
reactant
Smiles
C(C)(=O)OCCCN1CCC(CC1)CO
Name
Quantity
14 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.11 g
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Name
Quantity
111 mg
Type
catalyst
Smiles
[Ru](=O)(=O)(=O)[O-].C(CC)[N+](CCC)(CCC)CCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
directly purified chromatographically on silica gel 60 (mobile phase: gradient dichloromethane/ethanol 100:1→10:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)(=O)OCCCN1CCC(CC1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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